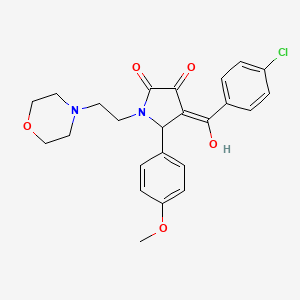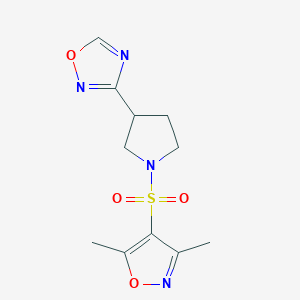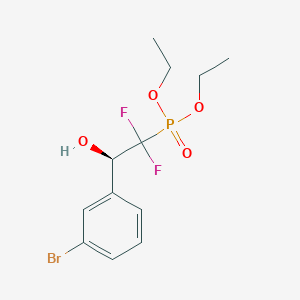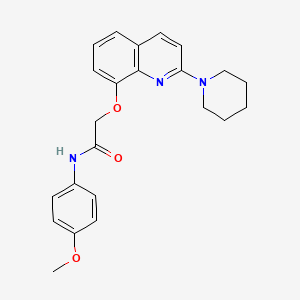
4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as TAK-715, is a chemical compound that belongs to the class of quinoline sulfonamides. It is a potent inhibitor of several kinases, including p38 MAP kinase, which is involved in the regulation of inflammation and immune responses. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of 4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves the inhibition of several kinases, including p38 MAP kinase, which is involved in the regulation of inflammation and immune responses. By inhibiting these kinases, this compound can reduce inflammation and regulate immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the regulation of immune responses. These effects make this compound a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in lab experiments is its potency and specificity in inhibiting kinases, making it a valuable tool for studying various signaling pathways. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research and development of 4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of this compound analogs with improved potency and specificity in inhibiting kinases.
4. Investigation of the potential toxicity and off-target effects of this compound in preclinical studies.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans for various diseases.
In conclusion, this compound is a potent inhibitor of several kinases, including p38 MAP kinase, with potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research. Further research and development of this compound and its analogs are needed to fully understand its potential therapeutic applications and limitations.
合成方法
The synthesis of 4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several steps, starting from the reaction of 2-amino-4-chlorobenzenesulfonamide with acetylacetone to form the intermediate 4-chloro-N-(2-oxo-1-propyl)benzenesulfonamide. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroquinoline to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
4-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting several signaling pathways, including the p38 MAP kinase pathway. Inflammation and immune response research have also shown that this compound can reduce inflammation and regulate immune responses by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-11-21-17-9-6-15(12-13(17)3-10-18(21)22)20-25(23,24)16-7-4-14(19)5-8-16/h4-9,12,20H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKGAUMMHAMBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)
![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)
![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)



![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)